4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
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Overview
Description
4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a synthetic organic compound that features a piperidine ring substituted with a cyclopropylsulfonyl group and a pyrimidine ring
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be significant in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can play a crucial role in drug design and have various interactions with their targets .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials, such as 1,5-diaminopentane.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride.
Coupling with Pyrimidine: The final step involves coupling the piperidine derivative with a pyrimidine precursor under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activity.
1,4-Disubstituted Piperidines: These compounds feature a piperidine ring with various substituents and have shown activity against resistant strains of Plasmodium falciparum.
Uniqueness
4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is unique due to the presence of both a cyclopropylsulfonyl group and a pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-14-7-6-13(15-10)19-11-3-2-8-16(9-11)20(17,18)12-4-5-12/h6-7,11-12H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDTCOQPFAOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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